molecular formula C21H14N2O4S B2420624 (E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate CAS No. 683250-10-4

(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate

Cat. No. B2420624
CAS RN: 683250-10-4
M. Wt: 390.41
InChI Key: MPQSEWDDBGAYDD-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a thiazol-2-yl group, which is a heterocyclic compound that has been studied for various biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The compound likely contains a planar thiazole ring attached to a benzo[d][1,3]dioxol-5-yl group. The exact conformation would depend on the specific substituents and their stereochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like the thiazole ring could influence its solubility .

Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety. Among these, derivatives displayed significant antimicrobial and antiproliferative activities, showing potential as agents against certain bacteria and cancer cells (Mansour et al., 2020).

Potential in NLO Applications

Mydlova et al. (2020) investigated molecules based on (-1-cyanovinyl)benzonitrile, including derivatives similar to (E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate. These were studied for their nonlinear optical (NLO) properties, indicating potential applications in NLO technologies (Mydlova et al., 2020).

Anticancer Applications

Nofal et al. (2014) explored benzimidazole–thiazole derivatives for their anticancer properties. The synthesized compounds showed promising activity against various cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Nofal et al., 2014).

Fluorescence and Molecular Aggregation Studies

Matwijczuk et al. (2016) conducted a study on molecular aggregation in compounds including 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, which bears resemblance to the chemical structure . This study contributes to understanding the molecular interactions and fluorescence characteristics of similar compounds (Matwijczuk et al., 2016).

Cysteine Detection in Biological Samples

Asaithambi et al. (2021) synthesized a near-infrared fluorescent probe that selectively detects cysteine, a significant amino acid. The probe's efficiency in recognizing cysteine in blood serum and living cells indicates the applicability of similar compounds in biochemical analysis (Asaithambi et al., 2021).

Corrosion Inhibition Studies

Ammal et al. (2018) researched the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, which share structural similarities with the compound . The study’s focus on physicochemical and theoretical aspects provides insights into the potential use of similar compounds in corrosion inhibition (Ammal et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and disposing of this compound .

Future Directions

Further studies could focus on elucidating the biological activity of this compound, as well as optimizing its structure for increased potency and selectivity .

properties

IUPAC Name

methyl 4-[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c1-25-21(24)14-4-2-13(3-5-14)8-16(10-22)20-23-17(11-28-20)15-6-7-18-19(9-15)27-12-26-18/h2-9,11H,12H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQSEWDDBGAYDD-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.